1-Bromodecane-D2
Overview
Description
1-Bromodecane-D2 is a deuterated derivative of 1-Bromodecane, a bromoalkane with the chemical formula C10H21Br. This compound is characterized by the presence of a bromine atom attached to a decane chain, where two hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and various industrial applications due to its reactivity and ability to introduce the decyl group into organic molecules.
Preparation Methods
1-Bromodecane-D2 can be synthesized through several methods:
Free-Radical Addition: This method involves the addition of hydrogen bromide to 1-decene under free-radical conditions, leading to the formation of this compound. The reaction typically requires a radical initiator and is carried out at elevated temperatures.
Halogenation of Decane: Another method involves the halogenation of decane using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction is carried out under specific conditions to achieve the desired level of deuteration.
Chemical Reactions Analysis
1-Bromodecane-D2 undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide. The reaction is typically carried out in the presence of a base and a suitable solvent.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be oxidized to form decanoic acid or reduced to form decane.
Scientific Research Applications
1-Bromodecane-D2 has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent to introduce the decyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biological Studies: The deuterated form of 1-Bromodecane is used in biological studies to trace metabolic pathways and study the effects of deuterium on biological systems.
Material Science: It is used in the synthesis of surfactants and other materials with specific properties, such as hydrophobicity and lipophilicity.
Pharmaceutical Research: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
As an alkylating agent, 1-Bromodecane-D2 reacts with nucleophiles to form carbon-nitrogen or carbon-sulfur bonds. This reaction allows for the modification of organic compounds, enabling the synthesis of new molecules with desired properties. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting compounds.
Comparison with Similar Compounds
1-Bromodecane-D2 can be compared with other similar compounds such as:
1-Bromododecane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
1-Bromohexadecane: Another bromoalkane with an even longer carbon chain, used in similar applications but with distinct properties.
1-Bromooctane: A shorter chain bromoalkane, used in different applications due to its unique reactivity and properties.
This compound is unique due to the presence of deuterium atoms, which can influence its reactivity and stability, making it valuable in specific research applications.
Properties
IUPAC Name |
1-bromo-1,1-dideuteriodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i10D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-KBMKNGFXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315126 | |
Record name | 1-Bromodecane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81576-60-5 | |
Record name | 1-Bromodecane-1,1-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81576-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromodecane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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